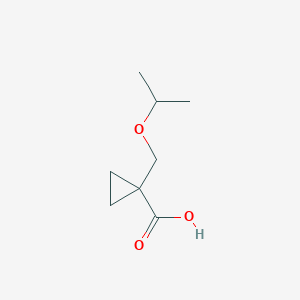

1-(Isopropoxymethyl)cyclopropane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyclopropanecarboxylic acid is a monobasic carboxylic acid that consists of a cyclopropane fused to a carboxylic acid group . The cyclopropane ring, a three-membered carbon ring, is noteworthy for its exceptional strain .

Synthesis Analysis

The synthesis of cyclopropanecarboxylic acid typically involves the reaction of dihalocarbenes with olefins to form cyclopropanes, which can then be oxidized to give the carboxylic acid . The reaction involves an initial addition of the carbene to the double bond of the olefin, followed by an intramolecular rearrangement to produce the cyclopropane .Molecular Structure Analysis

The molecular structure of cyclopropanecarboxylic acid consists of a three-membered carbon ring (cyclopropane) attached to a carboxylic acid group .Chemical Reactions Analysis

1-Aminocyclopropane-1-carboxylic acid (ACC) is the precursor to the plant hormone ethylene . ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .Physical And Chemical Properties Analysis

In its pure form, cyclopropanecarboxylic acid is a colorless, crystalline substance that exhibits a characteristic acidic smell . The compound has a melting point of 48-52°C and a boiling point of 182-184°C . It demonstrates considerable solubility in water due to the polar nature of the carboxylic acid group .Applications De Recherche Scientifique

Metabolism in Plants

1-(Isopropoxymethyl)cyclopropane-1-carboxylic acid, as part of the cyclopropane family, is related to compounds like 1-aminocyclopropane-1-carboxylic acid (ACC), which is a key ethylene precursor in plants. For example, when labeled ACC was administered to light-grown wheat leaves, it was primarily converted into 1-(malonylamino)cyclopropane-1-carboxylic acid, a nonvolatile metabolite confirming its natural occurrence in wilted wheat leaves (Hoffman, Yang, & McKeon, 1982).

Organic Synthesis

Cyclopropanes, including derivatives like 1-(Isopropoxymethyl)cyclopropane-1-carboxylic acid, are utilized as building blocks in organic synthesis. The Kulinkovich cyclopropanation of carboxylic acid derivatives is a noteworthy method, involving dialkoxytitanacyclopropane-mediated cyclopropanation of esters with Grignard reagent in the presence of titanium isopropoxide, offering a pathway to heteroatom-substituted cyclopropanes (Cha & Kulinkovich, 2012).

Biological Activities

The cyclopropane moiety, as found in 1-(Isopropoxymethyl)cyclopropane-1-carboxylic acid, is present in many natural products exhibiting a range of biological activities such as antifungal, antimicrobial, antiviral, and antitumoral effects. Studies on compounds with this moiety, including their isolation, characterization, synthesis, and biological activities, are significant in the field of natural product chemistry (Coleman & Hudson, 2016).

Analytical Methods

Analytical methods for quantifying cyclopropane derivatives in plant tissues, such as 1-(malonylamino)cyclopropane-1-carboxylic acid, have been developed. These methods include assays based on the liberation of ethylene from ACC, showcasing the importance of these compounds in plant biology and analytical chemistry (Lizada & Yang, 1979).

Propriétés

IUPAC Name |

1-(propan-2-yloxymethyl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-6(2)11-5-8(3-4-8)7(9)10/h6H,3-5H2,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWBZXAVVXFENS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC1(CC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Isopropoxymethyl)cyclopropane-1-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1,1'-Biphenyl]-4-yl-3-(4-chloro-3-nitroanilino)-1-propanone](/img/structure/B2810660.png)

![3-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]formamido}propanoic acid](/img/structure/B2810663.png)

![3-{5-[(4-fluorobenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)propanamide](/img/structure/B2810670.png)

![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2810672.png)

![[(3S,4S)-4-(2,2-Dimethylpropyl)pyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B2810674.png)

![2-(Dimethylamino)-7-(3,5-dimethylpyrazol-1-yl)-3H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B2810677.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2810680.png)